REACTION_CXSMILES
|
C(N(CC)CC)C.[OH:8][C:9]1[C:18]([N+:19]([O-:21])=[O:20])=[C:17]2[C:12]([CH:13]=[CH:14][C:15]([CH3:22])=[N:16]2)=[CH:11][CH:10]=1.[CH3:23][O:24][CH2:25]Cl>C1COCC1.C(Cl)(Cl)Cl>[CH3:23][O:24][CH2:25][O:8][C:9]1[C:18]([N+:19]([O-:21])=[O:20])=[C:17]2[C:12]([CH:13]=[CH:14][C:15]([CH3:22])=[N:16]2)=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
174 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
5a
|
Quantity
|
174 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2C=CC(=NC2=C1[N+](=O)[O-])C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
128 μL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COCOC1=CC=C2C=CC(=NC2=C1[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.806 mmol | |
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |